molecular formula C13H11F3N4O B14079048 1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine

1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine

Cat. No.: B14079048
M. Wt: 296.25 g/mol
InChI Key: HAIIFVMMOJJTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine is a complex organic compound that features a trifluoromethyl group, a benzimidazole ring, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine typically involves multistep organic reactions. One common approach is the use of a synthetic enzyme (synzyme) as a catalyst to promote the multicomponent synthesis of isoxazol-5(4H)-one derivatives . The catalytic system can be reused multiple times without significant loss of activity, making it efficient for laboratory-scale synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group and other functional groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The benzimidazole and isoxazole rings may interact with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine: The enantiomer of the compound with similar structural features but different stereochemistry.

    3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yl compounds: Isoxazole-based compounds with different substituents.

Uniqueness

®-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine is unique due to its combination of a trifluoromethyl group, benzimidazole ring, and isoxazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c1-6(17)11-5-10(20-21-11)12-18-8-3-2-7(13(14,15)16)4-9(8)19-12/h2-6H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIIFVMMOJJTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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